1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD) is a cyclic analog of glutamic acid, a crucial neurotransmitter in the central nervous system. Due to its rigid structure, ACBD serves as a valuable tool in scientific research for investigating the structure-activity relationship of glutamatergic receptors, particularly the N-methyl-D-aspartic acid (NMDA) receptors. [, , ]
ACBD exists as two isomers: cis and trans. These isomers exhibit different biological activities due to their distinct spatial arrangements of the carboxyl and amino groups around the cyclobutane ring. [, ] X-ray analysis revealed that the major cyclobutane amino acid produced via the hydantoin route predominantly exhibited the 2-acetic acid and 3-carboxylic acid substituents in the trans orientation. []
ACBD acts as a potent agonist at NMDA receptors, specifically exhibiting a higher affinity for the NR2D subunit. [, ] Its mechanism of action involves binding to the glutamate binding site on the NMDA receptor, leading to receptor activation and downstream signaling. [] Studies employing molecular dynamics (MD) simulations on NR1/NR2D models suggest that the presence of a 4-methyl substitution in a related analog, (2S,4R)-4-methylglutamate (SYM2081), is accommodated by a different glutamate binding mode in NR2D compared to NR2A. This difference in binding mode potentially contributes to the subunit selectivity observed with these agonists. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7